molecular formula C16H14F3NO B257292 N-(2,3-dimethylphenyl)-2-(trifluoromethyl)benzamide

N-(2,3-dimethylphenyl)-2-(trifluoromethyl)benzamide

Cat. No. B257292
M. Wt: 293.28 g/mol
InChI Key: AMNSIJGSLJBQAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-(trifluoromethyl)benzamide, also known as DMTF, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in research. DMTF is a member of the benzamide family and is structurally similar to other compounds that have been used in the development of pharmaceuticals.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(trifluoromethyl)benzamide has been found to have potential applications in a variety of scientific research areas. For example, this compound has been studied for its potential use in the treatment of cancer. Research has shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders. Research has shown that this compound has neuroprotective effects and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(trifluoromethyl)benzamide is not fully understood. However, research has shown that this compound inhibits the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, this compound has been found to modulate the activity of certain signaling pathways that are involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. For example, this compound has been found to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other xenobiotics. Additionally, this compound has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dimethylphenyl)-2-(trifluoromethyl)benzamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, this compound has been found to have a relatively low toxicity profile, which makes it a safe compound to work with in the laboratory. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.

Future Directions

There are a number of future directions for research on N-(2,3-dimethylphenyl)-2-(trifluoromethyl)benzamide. For example, further research is needed to fully understand the mechanism of action of this compound. Additionally, research is needed to determine the optimal dosage and administration route for this compound in different disease models. Finally, research is needed to determine the potential long-term effects of this compound on human health.

Synthesis Methods

The synthesis method for N-(2,3-dimethylphenyl)-2-(trifluoromethyl)benzamide involves the reaction of 2-amino-3,4-dimethylbenzoic acid with trifluoromethyl benzoyl chloride in the presence of a base. The resulting compound is then purified through recrystallization. The yield of this reaction is typically around 60-70%.

properties

Molecular Formula

C16H14F3NO

Molecular Weight

293.28 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C16H14F3NO/c1-10-6-5-9-14(11(10)2)20-15(21)12-7-3-4-8-13(12)16(17,18)19/h3-9H,1-2H3,(H,20,21)

InChI Key

AMNSIJGSLJBQAR-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)C

Origin of Product

United States

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